molecular formula C13H19N3O2S B4845824 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide

Cat. No. B4845824
M. Wt: 281.38 g/mol
InChI Key: PBTZFNMESHLHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide, also known as BMH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic uses. BMH is a thiosemicarbazone derivative that has shown promising results in the treatment of various diseases, including cancer and viral infections.

Mechanism of Action

The mechanism of action of 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. By inhibiting this enzyme, this compound is thought to prevent cancer cells from proliferating and to induce apoptosis, or programmed cell death. This compound has also been shown to inhibit viral replication by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been found to induce a variety of biochemical and physiological effects. It has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, this compound has been shown to enhance the immune response and to reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide in lab experiments is its potent antitumor and antiviral activity. This compound has been shown to be effective against a wide range of cancer cell lines and viral infections, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which may limit its therapeutic use.

Future Directions

There are several future directions for 2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide research. One area of interest is the development of this compound analogs with improved efficacy and reduced toxicity. Another direction is the investigation of this compound in combination with other drugs or therapies, such as radiation therapy or immunotherapy. Additionally, the potential use of this compound as a radioprotective agent for cancer patients undergoing radiation therapy is an area of ongoing research. Overall, this compound has shown great potential as a therapeutic agent, and further research is needed to fully understand its mechanism of action and therapeutic potential.

Scientific Research Applications

2-butyryl-N-(2-methoxy-5-methylphenyl)hydrazinecarbothioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and liver cancer cells. This compound has also been found to possess antiviral activity against hepatitis C virus and dengue virus. Additionally, this compound has been investigated for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced DNA damage.

properties

IUPAC Name

1-(butanoylamino)-3-(2-methoxy-5-methylphenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2S/c1-4-5-12(17)15-16-13(19)14-10-8-9(2)6-7-11(10)18-3/h6-8H,4-5H2,1-3H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTZFNMESHLHDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NNC(=S)NC1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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